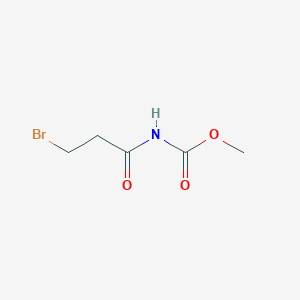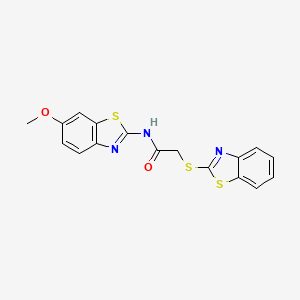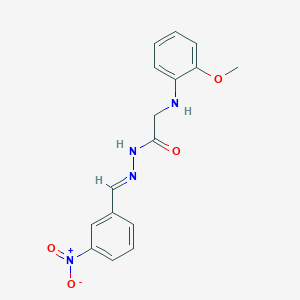
methyl N-(3-bromopropanoyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(3-bromopropanoyl)carbamate is an organic compound with the molecular formula C5H8BrNO3 It is a derivative of carbamic acid, featuring a bromopropanoyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of methyl N-(3-bromopropanoyl)carbamate typically begins with methyl carbamate and 3-bromopropanoyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Procedure: Methyl carbamate is dissolved in an appropriate solvent like dichloromethane. 3-bromopropanoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
Substitution Reactions: Methyl N-(3-bromopropanoyl)carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the bromopropanoyl group can lead to the formation of the corresponding propanol derivative.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic hydrolysis typically involves dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted carbamates.
Hydrolysis: The major products are 3-bromopropanoic acid and methylamine.
Reduction: The major product is 3-hydroxypropyl carbamate.
科学研究应用
Chemistry
Methyl N-(3-bromopropanoyl)carbamate is used as an intermediate in organic synthesis. Its reactivity makes it a valuable building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to modify proteins or peptides through carbamylation, which can alter their function or stability.
Medicine
While not a drug itself, this compound can be used in the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity that can be explored for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals.
相似化合物的比较
Similar Compounds
Methyl N-(2-bromoacetyl)carbamate: Similar structure but with a 2-bromoacetyl group instead of a 3-bromopropanoyl group.
Ethyl N-(3-bromopropanoyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl N-(3-chloropropanoyl)carbamate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl N-(3-bromopropanoyl)carbamate is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chloro analog. The three-carbon chain also provides more flexibility in molecular modifications compared to shorter chains.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C5H8BrNO3 |
|---|---|
分子量 |
210.03 g/mol |
IUPAC 名称 |
methyl N-(3-bromopropanoyl)carbamate |
InChI |
InChI=1S/C5H8BrNO3/c1-10-5(9)7-4(8)2-3-6/h2-3H2,1H3,(H,7,8,9) |
InChI 键 |
VFUWEKDSOXFXOK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC(=O)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[3-cyano-6-(3-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B11539904.png)

![N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11539912.png)
![N'-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11539916.png)

![4-bromo-2-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11539931.png)
![2-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)ethyl acetate](/img/structure/B11539938.png)
![2-(4-Fluorophenoxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11539943.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539947.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539955.png)


